molecular formula C19H30N2O B1164221 Androstenone Hydrazone CAS No. 63015-10-1

Androstenone Hydrazone

Cat. No.: B1164221
CAS No.: 63015-10-1
M. Wt: 302.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Androstenone Hydrazone is a derivative of Androstenedione . Androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as a precursor to testosterone as well as estrone and estradiol . Therefore, the primary targets of this compound are likely to be similar to those of Androstenedione, which include various steroid hormone receptors.

Mode of Action

It is known that androstenedione, from which this compound is derived, is an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . Therefore, it can be inferred that this compound might interact with its targets in a similar manner, leading to the production of these hormones.

Biochemical Pathways

Androstenedione, the parent compound of this compound, is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These transformations are part of the steroid hormone biosynthesis pathway, which plays a crucial role in the regulation of various physiological processes.

Pharmacokinetics

The pharmacokinetics of androstenedione, its parent compound, have been reviewed It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Androstenedione

Result of Action

Hydrazone derivatives have been reported to have antinociceptive and anti-inflammatory activities . The hydrazone with the greatest potency significantly reduced nociceptive behavior . Moreover, it was found to block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrazones, including Androstenone Hydrazone, typically involves the reaction of hydrazides with aldehydes or ketones. The process can be carried out using various methods such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions . For this compound, the reaction involves the condensation of androstenone with hydrazine under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) are employed for the quantification and characterization of the compound .

Chemical Reactions Analysis

Types of Reactions: Androstenone Hydrazone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted hydrazones or hydrazides.

Comparison with Similar Compounds

Uniqueness: Androstenone Hydrazone is unique due to its specific structure derived from androstenone, which imparts distinct biological activities and chemical reactivity. Its applications in analytical chemistry and pharmaceuticals further highlight its significance .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKFUDDFHUANII-BBNBXUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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